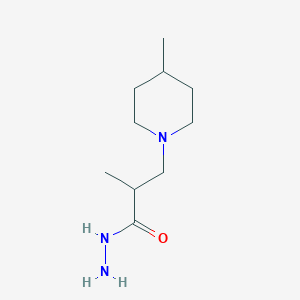

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide

Description

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide (CID 3332405) is a tertiary amine derivative with the molecular formula C10H21N3O (). Its structure comprises a propanehydrazide backbone substituted with a 4-methylpiperidinyl group at position 3 and a methyl group at position 2. The SMILES notation (CC1CCN(CC1)CC(C)C(=O)NN) highlights the piperidine ring, hydrazide functionality, and branching methyl groups ().

Properties

IUPAC Name |

2-methyl-3-(4-methylpiperidin-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-8-3-5-13(6-4-8)7-9(2)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICVNNCMNCTDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide typically involves the reaction of 4-methylpiperidine with 2-methyl-3-chloropropanehydrazide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like ethanol, at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

Oxidation: Produces oxides and other oxygenated derivatives.

Reduction: Yields amines and other reduced forms.

Substitution: Results in substituted hydrazides and related compounds.

Scientific Research Applications

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and catalysis studies.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the synthesis of biomaterials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Propanehydrazide Derivatives

Key Observations :

- The target compound’s 4-methylpiperidine group distinguishes it from analogs with benzylpiperidine () or carbazole rings ().

- Hybrid derivatives, such as those with oxadiazole-indole moieties (), exhibit enhanced antinociceptive activity due to synergistic effects, whereas the target compound’s simpler structure may limit such interactions.

Key Observations :

- Microwave methods improve reaction efficiency (e.g., 25 min vs.

Key Observations :

- The target compound’s 4-methylpiperidine group may confer lipophilicity , favoring blood-brain barrier penetration for CNS applications (cf. cholinesterase inhibitors in ).

- Unlike corrosion inhibitors () or kinase inhibitors (), the target compound lacks aromatic or phenolic groups critical for metal binding or kinase interaction.

Physicochemical Properties

Table 4: Physical Properties of Selected Analogs

Key Observations :

- The target compound’s methylpiperidine group may enhance organic solubility compared to polar oxadiazole derivatives () but reduce water solubility versus hydroxylated analogs ().

Biological Activity

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈N₄

- Molecular Weight : 206.29 g/mol

- CAS Number : 744243-56-9

The compound features a hydrazide functional group, which is often associated with various biological activities, particularly in the context of drug design.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.3 | Inhibition of tubulin polymerization |

| PC-3 (prostate cancer) | 10.8 | Interaction with colchicine-binding site |

The compound's mechanism involves apoptosis induction and inhibition of tubulin polymerization, critical processes in cancer cell division and survival .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. In vitro tests against various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Tubulin Binding : The hydrazide moiety enhances binding affinity to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Key observations include:

- The presence of the piperidine ring enhances lipophilicity, improving cellular uptake.

- Substituents on the hydrazide group significantly influence the compound's interaction with biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A recent study evaluated the effects of various derivatives of this compound on tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls.

- Antimicrobial Efficacy : Another investigation focused on the efficacy of this compound against resistant bacterial strains, demonstrating its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.